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Abstract
Candicine, a quaternary ammonium alkaloid, is a naturally occurring compound found in a

variety of plant species, most notably in cacti and barley. Structurally, it is the N,N,N-trimethyl

derivative of tyramine, featuring a phenethylamine skeleton. This guide provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis, and

biological activities of Candicine, with a focus on its neuromuscular blocking effects and

interaction with nicotinic acetylcholine receptors. This document is intended to serve as a

technical resource, consolidating available data and methodologies to facilitate further research

and development.

Chemical Identity and Structure
Candicine is chemically known as 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium. As a

quaternary ammonium salt, it exists with a counter-ion, most commonly chloride or iodide in

isolated forms.

Table 1: Chemical Identifiers for Candicine
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Identifier Value

IUPAC Name
2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-

aminium

Molecular Formula C₁₁H₁₈NO⁺

Molecular Weight 180.27 g/mol (cation)

CAS Number 3761-58-8 (for the cation)

Canonical SMILES C--INVALID-LINK--(C)CCc1ccc(O)cc1

InChI Key PTOJXIKSKSASRB-UHFFFAOYSA-O

Physicochemical Properties
The physicochemical properties of Candicine are influenced by its salt form. It is generally a

colorless solid that is highly soluble in water.

Table 2: Physicochemical Properties of Candicine Salts
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Property Candicine Iodide Candicine Chloride

Appearance Colorless solid[1] Colorless solid[1]

Melting Point 234 °C (453 °F; 507 K)[1]
285 °C (545 °F; 558 K)

(decomposition)[1]

Solubility in Water Highly soluble[1] Highly soluble[1]

pKa (phenolic)
Not experimentally reported in

the reviewed literature.

Not experimentally reported in

the reviewed literature.

Thermal Decomposition

As a quaternary ammonium

salt, it is expected to undergo

thermal decomposition at

elevated temperatures, likely

via Hofmann elimination.

Specific TGA/DSC data for

Candicine is not widely

available.

Spectral Data
Detailed experimental spectra for Candicine are not readily available in public databases.

However, based on its chemical structure, the expected spectral characteristics are as follows:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the phenol ring, the ethyl chain protons, and a prominent singlet for the

nine equivalent protons of the three methyl groups on the quaternary nitrogen.

¹³C NMR: The carbon NMR spectrum would display signals for the distinct carbon

environments, including the aromatic carbons, the ethyl carbons, and a signal for the methyl

carbons. A ¹³C NMR spectrum is indexed in the SpectraBase, but the complete data is not

publicly accessible[1].

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H

stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic

and aliphatic protons, and C=C stretching bands for the aromatic ring.
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UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show

absorption maxima characteristic of the phenol chromophore, typically around 275-280 nm.

Synthesis and Experimental Protocols
Chemical Synthesis
Candicine is most commonly synthesized by the exhaustive methylation of hordenine (N,N-

dimethyltyramine) using a methylating agent such as methyl iodide.

This protocol is adapted from standard N-methylation procedures for phenolic amines.

Materials:

Hordenine

Methyl iodide (CH₃I)

Methanol (MeOH)

Diethyl ether ((C₂H₅)₂O)

Round-bottom flask

Reflux condenser

Stirring plate and stir bar

Ice bath

Procedure:

Dissolve hordenine (1.0 eq) in methanol in a round-bottom flask.

Add an excess of methyl iodide (e.g., 3.0-5.0 eq) to the solution.

Stir the reaction mixture at room temperature for 24-48 hours or gently reflux for 2-4 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.

Concentrate the solution under reduced pressure to remove the excess methyl iodide and

methanol.

The resulting solid residue is crude Candicine iodide.

Purify the product by recrystallization from a suitable solvent system, such as

methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and

then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to

induce crystallization.

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Conversion to Candicine Chloride: Candicine iodide can be converted to Candicine chloride

by treating an aqueous solution of the iodide salt with silver chloride (AgCl). The insoluble silver

iodide (AgI) precipitates and can be removed by filtration, leaving Candicine chloride in the

solution, which can then be isolated by evaporation of the water.

Hordenine

Candicine Iodide

N-methylation

Methyl Iodide (CH₃I) Candicine Chloride

Anion Exchange

Silver Chloride (AgCl)

Click to download full resolution via product page

Figure 1: Synthetic pathway of Candicine salts.

Biological Activity and Pharmacology
Candicine exhibits notable pharmacological effects, primarily as a neuromuscular blocking

agent with nicotine-like properties.
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Neuromuscular Blockade
Candicine is toxic upon parenteral administration, producing symptoms consistent with

neuromuscular blockade[1]. Its mechanism of action is believed to involve its interaction with

nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

This is a classic ex vivo method to assess the activity of neuromuscular blocking agents.

Materials:

Male Wistar rats (200-250 g)

Krebs-Henseleit solution

Candicine salt (dissolved in Krebs-Henseleit solution)

Dissecting microscope and tools

Organ bath with stimulating and recording electrodes

Force-displacement transducer

Data acquisition system

Procedure:

Humanely euthanize a rat and exsanguinate.

Isolate the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath

containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5%

CO₂.

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at

a frequency of 0.1 Hz).

Record the isometric twitch tension of the hemidiaphragm using a force-displacement

transducer.
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After a stabilization period, add Candicine to the organ bath in a cumulative concentration-

dependent manner.

Record the inhibition of the twitch response at each concentration until a maximal effect is

achieved.

Calculate the IC₅₀ (the concentration of Candicine that causes 50% inhibition of the twitch

response).
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Experiment
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Record Twitch Tension

Add Candicine

Record Inhibition

Calculate IC₅₀
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Figure 2: Workflow for neuromuscular blockade assay.
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Interaction with Nicotinic Acetylcholine Receptors and
Signaling
The nicotine-like effects of Candicine suggest a direct interaction with nAChRs. These

receptors are ligand-gated ion channels that, upon activation, allow the influx of cations

(primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This initial event can

trigger a cascade of downstream signaling pathways.

Activation of nAChRs, particularly in neuronal cells, can lead to the activation of several

intracellular signaling cascades, including the PI3K/Akt pathway and MAPK/ERK pathway.

These pathways are crucial in modulating cellular processes like cell survival and synaptic

plasticity. While the specific downstream signaling of Candicine has not been extensively

studied, a putative pathway based on its interaction with nAChRs can be proposed.
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Figure 3: Putative signaling pathway for Candicine via nAChR activation.

Toxicology
The acute toxicity of Candicine has been evaluated in rodents, with the following reported

median lethal dose (LD₅₀) values.

Table 3: Acute Toxicity of Candicine
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Species Route of Administration LD₅₀

Mouse Subcutaneous (s.c.) 10 mg/kg

Mouse Intraperitoneal (i.p.) 36 mg/kg

Rat Not specified 50 mg/kg

Note: The specific salt form (chloride or iodide) and experimental conditions for these reported

LD₅₀ values are not always clearly stated in the available literature.

Natural Occurrence
Candicine is found in a range of plant species. It was first isolated from the cactus

Trichocereus candicans (now Echinopsis candicans), where it can be present in significant

amounts (up to 5%) along with its precursor, hordenine[1]. It has also been identified in other

cacti and in plants of the Citrus genus. Notably, a compound named "maltoxin," isolated from

malted barley, was later identified as being identical to Candicine[1].

Conclusion
Candicine is a well-characterized quaternary ammonium alkaloid with significant biological

activity, primarily as a neuromuscular blocking agent that interacts with nicotinic acetylcholine

receptors. While its basic chemical and pharmacological properties are established, there is a

lack of comprehensive, publicly available spectral data and detailed studies on its specific

downstream signaling effects. The methodologies and data presented in this guide are

intended to provide a solid foundation for researchers and drug development professionals

interested in further exploring the therapeutic and toxicological potential of this natural product.

Further research is warranted to fully elucidate its mechanism of action, complete its spectral

characterization, and explore its potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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